molecular formula C8H12O6 B14316809 Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate CAS No. 113548-35-9

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate

Cat. No.: B14316809
CAS No.: 113548-35-9
M. Wt: 204.18 g/mol
InChI Key: PTQHXLYDBFDMNP-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is an organic compound with the molecular formula C8H12O6. It is a derivative of pentanedioic acid and features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methyl-4-oxopentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-methyl-4-oxopentanedioic acid.

    Reduction: Formation of 2-hydroxy-2-methyl-4-hydroxypentanedioate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxopentanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Diethyl 2-hydroxy-2-methyl-4-oxopentanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical properties and reactivity.

Uniqueness

Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

113548-35-9

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate

InChI

InChI=1S/C8H12O6/c1-8(12,7(11)14-3)4-5(9)6(10)13-2/h12H,4H2,1-3H3

InChI Key

PTQHXLYDBFDMNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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